molecular formula C7H14O2 B6216951 (1s,3s)-3-propoxycyclobutan-1-ol, cis CAS No. 2329122-17-8

(1s,3s)-3-propoxycyclobutan-1-ol, cis

Cat. No.: B6216951
CAS No.: 2329122-17-8
M. Wt: 130.2
InChI Key:
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Description

The compound “(1s,3s)-3-propoxycyclobutan-1-ol, cis” is a type of organic compound known as a cyclobutanol. Cyclobutanols are compounds containing a cyclobutane ring which bears a hydroxyl group . The (1s,3s) notation indicates the configuration of the chiral centers in the molecule, and “cis” refers to the relative orientation of functional groups in the cyclobutane ring .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by a four-membered cyclobutane ring. The (1s,3s) notation indicates that the compound has two chiral centers, likely at the 1 and 3 positions of the cyclobutane ring . The “cis” notation indicates that the functional groups (in this case, the propoxy and hydroxyl groups) are on the same side of the cyclobutane ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the reagents and conditions used. The hydroxyl group (-OH) is a common site of reactivity and could be involved in reactions such as esterification or substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For example, the presence of a hydroxyl group would likely make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on how “(1s,3s)-3-propoxycyclobutan-1-ol, cis” is used. For example, if it were used as a pharmaceutical, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with “(1s,3s)-3-propoxycyclobutan-1-ol, cis” would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research on “(1s,3s)-3-propoxycyclobutan-1-ol, cis” could involve exploring its potential uses in various fields such as pharmaceuticals, materials science, or synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-propoxycyclobutan-1-ol, cis involves the conversion of a cyclobutanone intermediate to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutanone", "Propyl Grignard reagent", "Lithium aluminum hydride", "Propyl bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with propyl Grignard reagent to form (1s,3s)-3-propoxycyclobutan-1-ol, trans.", "Step 2: The trans isomer is then converted to the cis isomer through reduction with lithium aluminum hydride.", "Step 3: The resulting alcohol is then reacted with propyl bromide in the presence of sodium borohydride to form the propyl ether.", "Step 4: The ether is then hydrolyzed with hydrochloric acid to form the corresponding alcohol.", "Step 5: The alcohol is then treated with sodium hydroxide to form the final product, (1s,3s)-3-propoxycyclobutan-1-ol, cis." ] }

CAS No.

2329122-17-8

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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